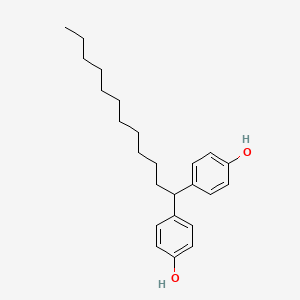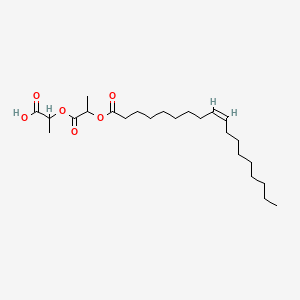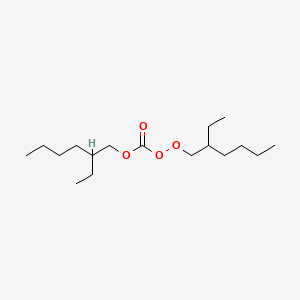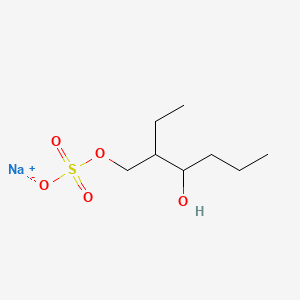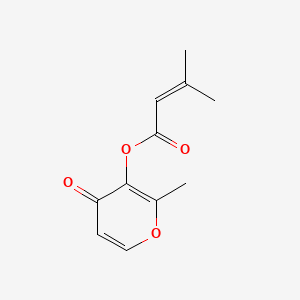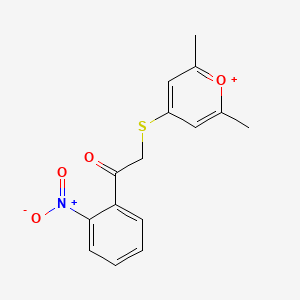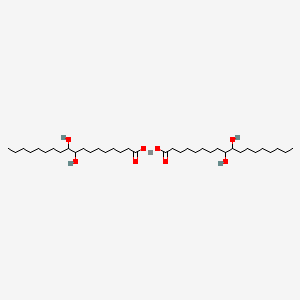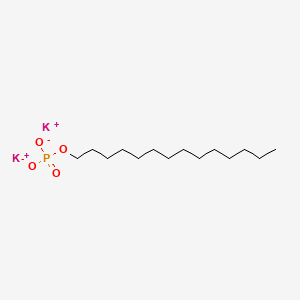
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one is a heterocyclic compound that contains fused pyridine, triazole, and quinazoline rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Condensation Reactions: Condensation of pyridine derivatives with other heterocyclic compounds to form the fused ring system.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazoline: Lacks the ketone group at the 11th position.
Quinazolin-4(3H)-one: Contains a quinazoline ring with a ketone group but lacks the fused triazole and pyridine rings.
1,2,3-Triazolo(4,5-b)pyridine: Contains a fused triazole and pyridine ring but lacks the quinazoline ring.
Uniqueness
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one is unique due to its specific ring structure, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
92781-14-1 |
|---|---|
Fórmula molecular |
C12H7N5O |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2,8,13,14,15-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,4,6,10,12,15-heptaen-9-one |
InChI |
InChI=1S/C12H7N5O/c18-12-7-5-9-10(15-16-14-9)6-8(7)13-11-3-1-2-4-17(11)12/h1-6H,(H,14,15,16) |
Clave InChI |
DKRBOHIDJOTRAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=CC4=NNN=C4C=C3C(=O)N2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



